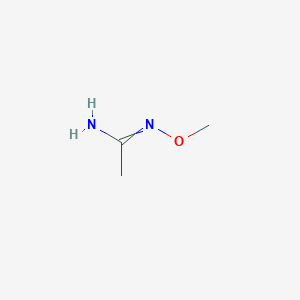
N'-methoxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methoxyethanimidamide is a chemical compound with the molecular formula C₃H₈N₂O. It is an amide derivative, characterized by the presence of a methoxy group attached to the ethanimidamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-methoxyethanimidamide typically involves the reaction of methoxyamine with an appropriate acylating agent. One common method is the methylation of acetohydroxamic acid with dimethyl sulfate in water, followed by the preparation of N-methoxy acetamide . The reaction conditions often require careful control of pH using sodium bicarbonate and sodium hydroxide to maintain a pH of 7-9 .
Industrial Production Methods
Industrial production methods for N’-methoxyethanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Methoxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-Methoxyethanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the production of polymers, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of N’-methoxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with two methyl groups instead of a methoxy group.
Methoxyamine: Lacks the ethanimidamide structure but contains the methoxy functional group.
Acetamide: A simpler amide without the methoxy substitution.
Eigenschaften
CAS-Nummer |
133382-85-1 |
|---|---|
Molekularformel |
C3H8N2O |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
N'-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O/c1-3(4)5-6-2/h1-2H3,(H2,4,5) |
InChI-Schlüssel |
WMWMBQUGRILRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)
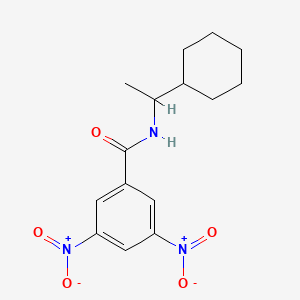

![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)

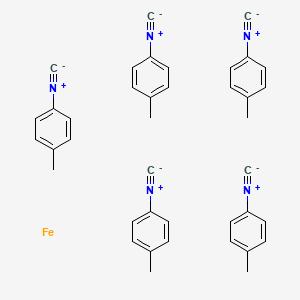
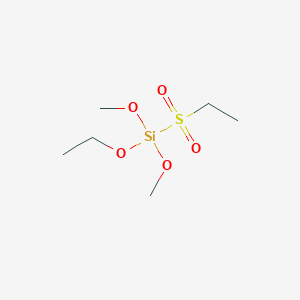
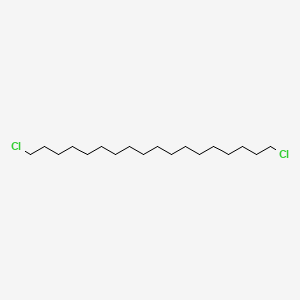
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
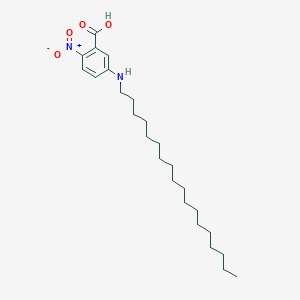
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
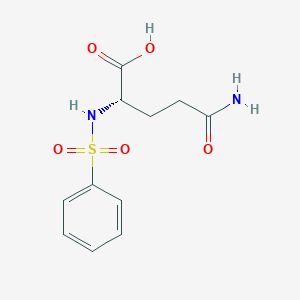
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
